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Introduction and Basic Properties of N-Lactoyl-Leucine

N-Lactoyl-Leucine (Lac-Leu) is a specialized metabolite belonging to the emerging class of N-lactoyl-

amino acids (Lac-AAs), which are characterized by lactate conjugated to amino acids via a peptide bond.

This specific conjugate forms between lactic acid and the essential branched-chain amino acid L-leucine

through enzymatic activity. Initially discovered in fermented foods, Lac-Leu has gained significant attention

in recent years due to its ubiquitous presence in mammalian biological systems and potential roles in

various biochemical processes [1].

The historical discovery of Lac-AAs traces back to 2009 in the food industry, where they were first identified

during fermentation of Parmigiano-Reggiano cheese [1]. Subsequent research characterized Lac-AAs as

taste-enhancing substances produced from free amino acids and lactic acid through the enzymatic activity

of lactoyl transferase in Lactobacillus species, particularly in soy sauce and meat products [1]. In soy sauce,

Lac-Leu has been identified as one of the most prevalent N-lactoyl-amino acids, contributing to the complex

flavor profile of this fermented product [2]. The first identification of Lac-AAs in mammals was reported by

Jansen et al. in 2015, marking a significant advancement in the field and opening new avenues of research

into their physiological relevance [1].

From a chemical perspective, Lac-Leu demonstrates markedly improved solubility compared to its parent

amino acid leucine, which has led to innovative applications in biotechnology and pharmaceutical production
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[1]. This enhanced solubility property is particularly valuable for developing concentrated cell culture media

formulations, addressing a significant limitation in biotherapeutic production processes [3]. The molecular

structure of Lac-Leu features both hydrophilic and hydrophobic regions, contributing to its amphipathic

character and unique biochemical behavior in various environments [2].

Biosynthesis Pathways and Enzymatic Mechanisms

Primary Biosynthetic Pathways

The biosynthesis of N-Lactoyl-Leucine occurs through several enzymatic pathways, with CNDP2-

mediated reverse proteolysis representing the principal mammalian mechanism. The enzyme cytosolic

nonspecific dipeptidase 2 (CNDP2), traditionally known for its dipeptide-hydrolyzing activity, catalyzes the

reverse reaction conjugating lactate to leucine via a peptide bond [1]. This ATP-independent synthesis

challenges the long-held belief that reverse proteolysis is negligible in vivo and represents a novel metabolic

pathway for the generation of these conjugated metabolites [1]. The formation of Lac-Leu necessitates the

presence of cells, as incubating lactate and leucine with plasma alone does not result in significant

production, indicating the essential role of intracellular enzymes [1].

Transglutaminase (Tgase) has been identified as the most efficient enzyme for Lac-Leu synthesis in

biotechnological applications, with optimal activity at pH 7.0 and 50°C [2]. The catalytic efficiency of

Tgase is significantly influenced by the reaction medium, with phosphate buffer (PB) proving superior to

water, yielding approximately 2.5 times higher Lac-Leu production [2]. The optimal reactant ratio for

Tgase-catalyzed synthesis is 1.5:1 (Leu:Lac) with an extended reaction time of 18 hours to maximize yield

[2]. This enzymatic approach offers advantages over traditional organic synthesis methods, which often

produce compounds unsuitable for sensory evaluation or biological applications due to residual solvents or

impurities [2].

Pathway Regulation and Cellular Transport

The diagram below illustrates the complete biosynthesis and transport pathway for N-Lactoyl-Leucine:
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Cellular biosynthesis and transport mechanisms for N-Lactoyl-Leucine.

The diagram below illustrates the experimental workflow for enzymatic synthesis and analysis of Lac-Leu:
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Experimental workflow for enzymatic synthesis and analysis of N-Lactoyl-Leucine.
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Quantitative Physicochemical Data and Parameters

Solubility and Stability Profiles

N-Lactoyl-Leucine demonstrates significantly enhanced solubility properties compared to its parent amino

acid, making it particularly valuable for biotechnological applications. The quantitative data presented in the

table below illustrate these advantageous physicochemical characteristics:

Table 1: Solubility and Stability Parameters of N-Lactoyl-Leucine

Parameter Value
Experimental
Conditions

Significance

Solubility in Water >500
g/kg

Temperature: 20-37°C,
pH 7.0

~5x higher than leucine alone [3]

Solubility in
Concentrated Feed

230-265
g/L

Cell culture media, pH
7.0

Enables high-concentration
bioprocessing [3]

Optimal Synthesis pH 7.0 Phosphate buffer Maximum Tgase enzymatic activity
[2]

Optimal Synthesis
Temperature

50°C Tgase-catalyzed
reaction

Balance between enzyme activity
and stability [2]

Optimal Reactant Ratio
(Leu:Lac)

1.5:1 Molar ratio Maximizes yield in enzymatic
synthesis [2]

Optimal Reaction Time 18 hours Tgase-catalyzed
reaction

Complete conversion of substrates
[2]

Enzymatic Synthesis Optimization

The synthesis of N-Lactoyl-Leucine can be achieved through multiple enzymatic approaches, with varying

efficiencies depending on reaction conditions. The following table summarizes the key experimental
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parameters for optimal production:

Table 2: Enzymatic Synthesis Optimization Parameters for N-Lactoyl-Leucine

Enzyme
Reaction
Medium

Relative
Efficiency

Optimal
Conditions

Applications

Transglutaminase
(Tgase)

Phosphate
Buffer

High (2.5× vs
water)

pH 7.0, 50°C,
18h, Leu:Lac

(1.5:1)

Research scale,
sensory evaluation

[2]

Carboxypeptidase Water/Buffer Moderate Enzyme-specific

optimal conditions

Food applications [2]

Aminopeptidase Water/Buffer Ineffective N/A Not recommended

[2]

CNDP2 Intracellular Physiological

relevance

In vivo, exercise-

induced

Endogenous

production [1]

Biological Functions and Metabolic Significance

Cellular Metabolism and Bioavailability

N-Lactoyl-Leucine serves as a bioavailable source of leucine for mammalian cells, particularly in

biotechnological applications. Studies using Chinese hamster ovary (CHO) cells demonstrate that Lac-Leu is

effectively cleaved intracellularly to release bioactive leucine, which is subsequently incorporated into

newly synthesized proteins or utilized in metabolic pathways [3]. The cleavage mechanism involves

intracellular enzymatic machinery, though the specific hydrolases responsible continue to be characterized.

This bioavailability makes Lac-Leu particularly valuable for high-density cell culture processes where

traditional leucine supplementation is limited by solubility constraints [3].

The transport characteristics of Lac-Leu and related Lac-AAs have been partially elucidated through

vesicular transport assays, which confirmed that ATP-binding cassette subfamily C member 5 (ABCC5)

transports these metabolites across cellular membranes [1]. More recently, solute carrier family 17 member 1
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(SLC17A1) and member 3 (SLC17A3) have been identified as significant mediators of Lac-AA efflux in

both mice and human kidney cells [1]. Overexpression of these transporters in cultured cells results in

increased Lac-Leu levels in media, indicating their role as plasma membrane transporters for this metabolite.

The renal excretion process for Lac-Leu involves these specific transporters, with genetic ablation studies

showing notable reduction in urinary Lac-AA levels when these transporters are knocked out [1].

Biomarker Potential in Disease States

N-Lactoyl-Leucine has emerged as a promising biomarker for various pathological conditions,

particularly those involving mitochondrial dysfunction. In genetic mitochondrial diseases such as MELAS

(Mitochondrial Encephalopathy, Lactic Acidosis, and Stroke-like episodes), Lac-Leu is significantly elevated

in plasma, ranking among the best circulating biomarkers for this condition [4]. This elevation reflects the

underlying mitochondrial impairment and consequent metabolic reprogramming that characterizes these

disorders. The diagnostic sensitivity of Lac-Leu for mitochondrial dysfunction may potentially exceed that of

traditional markers like lactate, offering improved discrimination between disease states [4].

In critical illness, particularly septic shock, Lac-Leu demonstrates significant prognostic value. Studies

comparing septic shock patients to those with cardiogenic shock, bacteremia without sepsis, and ambulatory

controls have shown marked elevations of Lac-Leu in the septic shock group [4]. Importantly, these

elevations show greater separation between survivors and non-survivors of septic shock compared to

lactate, the current clinical standard biomarker. This suggests that Lac-Leu and related Lac-AAs may help

define a sepsis subtype characterized by significant mitochondrial dysfunction, potentially guiding targeted

therapeutic interventions [4]. The predictive value of Lac-Leu for mortality in septic shock persists even after

controlling for illness severity and traditional metabolic parameters.

Analytical Methods and Experimental Protocols

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

The quantification of N-Lactoyl-Leucine in biological samples requires specialized analytical methods with

appropriate sensitivity and specificity. The following targeted LC-MS protocol has been developed and
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validated for precise measurement of Lac-Leu in complex matrices like cell culture media and plasma [3]:

Sample Preparation: Protein precipitation using methanol or acetonitrile (typically 1:3

sample:solvent ratio) followed by centrifugation at 14,000 × g for 10 minutes. The supernatant is

transferred to autosampler vials for analysis.

Chromatography Conditions:

Column: Xselect HSS T3 (Waters, 3.5 μm, 2.1 × 150 mm)

Temperature: 40°C
Mobile Phase A: 20 mM ammonium formate with 0.1% formic acid

Mobile Phase B: Methanol
Gradient Program:

0-2 min: 0.1% B
2-4 min: Linear increase to 20% B

4-6 min: Linear increase to 30% B
6-8 min: Linear increase to 80% B

8-10 min: Hold at 80% B
10-12 min: Re-equilibrate at 0.1% B

Flow Rate: 300 μL/min
Injection Volume: 5-10 μL

Mass Spectrometry Parameters:

Ionization Mode: Electrospray ionization (ESI) positive mode
Detection: Multiple reaction monitoring (MRM)

Precursor Ion: m/z 204.1230 [M+H]+
Product Ions: Characteristic fragments at m/z 86.0964 (lactoyl moiety) and m/z 130.0860

(leucine moiety)
Calibration Range: 10-400 pmol on-column with demonstrated linearity (R² > 0.99)

This method provides the specificity and sensitivity required to distinguish Lac-Leu from isobaric

compounds and accurately quantify it in the presence of complex biological matrices. The retention time for

Lac-Leu under these conditions is typically between 5.5-6.5 minutes, providing adequate separation from

potential interferents [3].

Stability Assessment Protocols
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The chemical stability of N-Lactoyl-Leucine in various formulations is critical for its research and potential

therapeutic applications. A standardized protocol for assessing stability involves:

Solution Stability: Prepare Lac-Leu solutions at relevant concentrations (e.g., 100 mM) in the desired

buffer or medium. Aliquot samples and store under various conditions including -80°C, -20°C, 4°C,

and room temperature. Analyze samples at predetermined time points (e.g., 0, 1, 2, 4 weeks) using the

LC-MS method described above [3].

pH Stability Profile: Prepare Lac-Leu solutions across a pH range (e.g., pH 3-9) using appropriate

buffers. Incubate at 37°C with continuous shaking. Withdraw aliquots at scheduled intervals (e.g., 0, 6,

24, 48 hours) for LC-MS analysis to determine degradation kinetics [3].

Plasma Stability: Add Lac-Leu to fresh human or relevant animal plasma (typically 10-100 μM final

concentration). Incubate at 37°C. At predetermined time points (e.g., 0, 5, 15, 30, 60, 120 minutes),

withdraw aliquots and immediately precipitate proteins with cold acetonitrile. Analyze supernatants by

LC-MS to determine half-life in biological fluids [3].

These stability studies have demonstrated that Lac-Leu maintains integrity in cell culture media for extended

periods, supporting its use in multi-day bioprocesses, though stability decreases significantly in strongly

acidic or basic conditions [3].

Research Applications and Future Directions

Biomarker Applications in Human Studies

The role of N-Lactoyl-Leucine as a biomarker of mitochondrial function extends beyond critical illness

to other physiological and pathological states. Recent research has revealed associations between Lac-Leu

levels and exercise responsiveness in human populations. Studies involving controlled exercise

interventions have demonstrated that individuals with lower improvement in 6-minute walking distance (Δ6-

MWD = 27 meters) following training showed significantly higher serum levels of Lac-Leu and related Lac-

AAs compared to high responders [5]. These findings were corroborated by analysis of an independent

validation cohort from the GTEx project, which revealed that gene expression of CNDP2, the enzyme
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responsible for Lac-Leu synthesis, is negatively associated with the percentage of slow-twitch (oxidative)

muscle fibers (p < 0.0001) [5].

These observations position Lac-Leu as a potential metabolic indicator for rapid muscle fatigue and low

response to exercise training. The diagram below illustrates the relationship between Lac-Leu metabolism

and exercise responsiveness:
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Relationship between N-Lactoyl-Leucine metabolism and exercise responsiveness.

Therapeutic Potential and Commercial Applications

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 9 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC11963115/
https://www.smolecule.com/products/s6901495?utm_src=pdf-body-img
https://www.smolecule.com/products/s6901495?utm_src=pdf-body
https://www.smolecule.com/products/s6901495?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


The unique properties of N-Lactoyl-Leucine have spurred interest in its therapeutic potential, particularly

for metabolic diseases. Patent applications have been filed covering the use of lactoyl amino acids for the

treatment of obesity and related metabolic disorders [6]. Preclinical studies suggest that these compounds

may influence energy metabolism, food intake, and body weight regulation, though the precise mechanisms

continue to be elucidated. The appetite-suppressing effects observed with the related compound Lac-Phe

raise the possibility that Lac-Leu may share similar properties, potentially acting through central nervous

system pathways involved in satiety regulation [1].

In the biotechnology sector, Lac-Leu has demonstrated significant value as an alternative to canonical

amino acids in concentrated cell culture media formulations [3]. This application addresses a critical

limitation in biotherapeutic production—the poor solubility of branched-chain amino acids like leucine in

concentrated solutions. By replacing leucine with Lac-Leu, manufacturers can achieve higher nutrient

densities in feeding solutions, supporting improved cell viability and recombinant protein yields in next-

generation bioprocesses [3]. The economic implications of this innovation are substantial, potentially

reducing production costs for monoclonal antibodies, fusion proteins, and other biotherapeutics.

Conclusion

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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